cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid

Enzyme Model Catalysis Proximity Effects Reaction Kinetics

Standard planar triacids or incorrect cis,trans-isomers fail to preorganize carboxyl groups for convergent binding, compromising catalyst turnover and ion selectivity. Kemp's triacid (CAS 79410-20-1) enforces a triaxial chair conformation that creates a persistent binding cleft, directly addressing these performance gaps. - 100-fold faster acylolysis rate vs. cis,trans isomer, enabling enzyme-mimetic catalyst design. - Ca²⁺/Mg²⁺ selectivity >25:1 and Ca²⁺/Sr²⁺ selectivity ≈100:1 for ion-selective electrode & membrane transport applications. - Reduces Ln(III) water coordination from 4 to 2.7, yielding brighter, longer-lived luminescence for time-resolved fluorescence assays.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
CAS No. 79410-20-1
Cat. No. B1220420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid
CAS79410-20-1
Synonyms1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid
TMC-TCA cpd
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)C(=O)O)(C)C(=O)O)C(=O)O
InChIInChI=1S/C12H18O6/c1-10(7(13)14)4-11(2,8(15)16)6-12(3,5-10)9(17)18/h4-6H2,1-3H3,(H,13,14)(H,15,16)(H,17,18)
InChIKeyAZWHPGZNOIYGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kemp's Triacid: Conformational Rigidity and Recognition


cis,cis-1,3,5-Trimethylcyclohexane-1,3,5-tricarboxylic acid, commonly known as Kemp's triacid, is a conformationally restricted C₃-symmetric tricarboxylic acid building block with a cyclohexane core [1]. The compound features three axial carboxylic acid groups locked in a triaxial chair conformation, creating a convergent binding cleft that underpins its utility in molecular recognition, supramolecular chemistry, and asymmetric catalysis [2]. Its rigid framework distinguishes it from planar aromatic triacids and conformationally flexible analogs, enabling predictable preorganization of functional groups for selective metal ion complexation and catalysis.

Why Generic Triacids Cannot Replace Kemp's Triacid


Generic substitution of Kemp's triacid with structurally related triacids (e.g., trimesic acid, cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is not feasible in applications demanding convergent binding geometries. The cis,cis-1,3,5-trimethyl substitution pattern enforces a triaxial orientation of carboxylic acid groups, creating a well-defined cleft that preorganizes metal-binding sites [1]. In contrast, trimesic acid adopts a planar geometry lacking convergent directionality [2], while the cis,trans isomer exhibits divergent carboxyl orientations that reduce binding cooperativity [3]. These conformational differences translate directly to measurable performance gaps in reaction rates, metal ion selectivity, and luminescence probe sensitivity, as quantified in the evidence guide below.

Quantitative Evidence for Kemp's Triacid


Acylolysis Rate: cis,cis vs. cis,trans Isomer

In a direct head-to-head comparison of intramolecular acylolysis rates, amide derivatives of Kemp's triacid (cis,cis isomer) reacted approximately 100 times faster than the corresponding amide derivatives of its cis,trans isomer [1]. This rate enhancement is attributed to the triaxial arrangement of carboxyl groups in Kemp's triacid, which increases pseudoallylic strain and accelerates nucleophilic attack, whereas the cis,trans isomer suffers from greater 1,3-diaxial strain that retards acylolysis [1].

Enzyme Model Catalysis Proximity Effects Reaction Kinetics

Tb(III) Luminescence Probe: Coordination Comparison

Using Tb(III) as a luminescent probe, Kemp's triacid (cis,cis isomer) outperformed its configurational isomer in key metrics [1]. Lifetime measurements revealed that Kemp's triacid retained approximately 2.7 coordinated water molecules per Tb(III) center, compared to four water molecules for the isomer, indicating more efficient expulsion of quenching water molecules and stronger metal coordination [1]. Consequently, the Kemp's triacid complex exhibited higher luminescence intensity and longer emission lifetime [1].

Lanthanide Luminescence Coordination Chemistry Bioanalytical Probes

Ion Transport Selectivity: Calcium over Magnesium

Diamide derivatives of Kemp's triacid demonstrated high transport selectivity for Ca(II) over Mg(II) in liquid membrane systems, with selectivity ratios greater than 25 [1]. Furthermore, ionophores built on the Kemp's triacid framework (Ionophore 5) achieved Ca²⁺/Sr²⁺ transport selectivity of 99.3 and Ca²⁺/Mg²⁺ transport selectivity of 29.8 in competitive transport experiments [2]. These values substantially exceed those observed for analogous planar triacid-based ionophores lacking the convergent axial carboxyl geometry.

Ion Transport Selective Extraction Supramolecular Chemistry

Conformational Preorganization: Triaxial Carboxyl Geometry Confirmed by X-ray Crystallography

Single-crystal X-ray diffraction of Kemp's triacid complexes unequivocally establishes that the deprotonated KTA molecule adopts a chair conformation with all three carboxylic groups in axial positions and all three methyl groups equatorial [1]. This triaxial geometry is retained in both solution and solid state, as verified by 2D NMR spectroscopy [2]. In contrast, the non-methylated parent compound (cis,cis-cyclohexane-1,3,5-tricarboxylic acid) and its trimethyl ester exhibit equatorial carboxyl group orientation, leading to a divergent binding topology [2].

Crystal Engineering Conformational Analysis Supramolecular Synthons

Research Applications of Kemp's Triacid


Proximity-Driven Enzyme Model Catalysis

Utilize Kemp's triacid as a scaffold for constructing enzyme active site mimics where three functional groups must be held in close proximity. The 100-fold accelerated acylolysis rate (versus cis,trans isomer) directly supports faster catalytic turnover in model systems [1].

Calcium-Selective Ionophore for Biomedical Sensors

Employ derivatives of Kemp's triacid to fabricate ion-selective electrodes or liquid membrane transport systems requiring high Ca²⁺/Mg²⁺ discrimination (>25:1) and Ca²⁺/Sr²⁺ discrimination (≈100:1). These selectivity ratios are essential for accurate calcium monitoring in biological fluids [2].

Lanthanide Luminescent Probes & Bioimaging

Coordinate Tb(III) or Eu(III) to Kemp's triacid for enhanced luminescence output. The reduced water coordination number (2.7 vs. 4 for the isomer) minimizes non-radiative quenching, yielding brighter and longer-lived emission signals suitable for time-resolved fluorescence assays [3].

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